![molecular formula C35H56N8O10 B126364 Cystic Fibrosis Transmembrane Conductance Regulator (505-511) CAS No. 146289-28-3](/img/structure/B126364.png)
Cystic Fibrosis Transmembrane Conductance Regulator (505-511)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a protein that plays a crucial role in the regulation of salt and water movement across cell membranes. CFTR is a chloride channel, which means that it allows chloride ions to move in and out of cells. Mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects the lungs, pancreas, and other organs.
Mechanism of Action
Cystic Fibrosis Transmembrane Conductance Regulator (505-511) functions as a chloride channel, allowing the movement of chloride ions across cell membranes. This movement of ions is important for maintaining the balance of salt and water in the body. Mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (505-511) gene can disrupt this balance, leading to the development of cystic fibrosis.
Biochemical and Physiological Effects:
Cystic Fibrosis Transmembrane Conductance Regulator (505-511) mutations can have a variety of biochemical and physiological effects. In the lungs, Cystic Fibrosis Transmembrane Conductance Regulator (505-511) dysfunction leads to the accumulation of thick, sticky mucus that clogs the airways and makes it difficult to breathe. In the pancreas, Cystic Fibrosis Transmembrane Conductance Regulator (505-511) dysfunction can lead to the production of thick, sticky mucus that blocks the ducts that carry digestive enzymes to the small intestine.
Advantages and Limitations for Lab Experiments
Cystic Fibrosis Transmembrane Conductance Regulator (505-511) has been used extensively in laboratory experiments to study the structure, function, and regulation of the protein. The advantages of using Cystic Fibrosis Transmembrane Conductance Regulator (505-511) in lab experiments include its well-characterized structure and function, as well as the availability of cell lines and animal models that express Cystic Fibrosis Transmembrane Conductance Regulator (505-511). However, there are also limitations to using Cystic Fibrosis Transmembrane Conductance Regulator (505-511) in lab experiments, such as the difficulty of studying the protein in its native environment and the potential for artifacts introduced by overexpression or mutation of the protein.
Future Directions
There are many future directions for research on Cystic Fibrosis Transmembrane Conductance Regulator (505-511). One area of focus is the development of new therapies for cystic fibrosis that target the underlying genetic defect. Another area of focus is the development of new tools and techniques for studying Cystic Fibrosis Transmembrane Conductance Regulator (505-511) in its native environment, such as live-cell imaging and single-molecule analysis. Additionally, there is ongoing research into the regulation of Cystic Fibrosis Transmembrane Conductance Regulator (505-511) and the role of the protein in other physiological processes.
Synthesis Methods
Cystic Fibrosis Transmembrane Conductance Regulator (505-511) is a complex protein that consists of 1,480 amino acids. It is synthesized in the endoplasmic reticulum (ER) of cells and undergoes several post-translational modifications, such as glycosylation and phosphorylation, before it is transported to the cell membrane.
Scientific Research Applications
Cystic Fibrosis Transmembrane Conductance Regulator (505-511) has been the subject of extensive scientific research, particularly in the field of cystic fibrosis. Researchers have studied the structure, function, and regulation of Cystic Fibrosis Transmembrane Conductance Regulator (505-511) in order to better understand the disease and develop new treatments.
properties
CAS RN |
146289-28-3 |
---|---|
Product Name |
Cystic Fibrosis Transmembrane Conductance Regulator (505-511) |
Molecular Formula |
C35H56N8O10 |
Molecular Weight |
748.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H56N8O10/c1-7-19(5)28(43-34(51)29(20(6)8-2)42-30(47)22(36)15-25(37)45)33(50)39-23(14-21-12-10-9-11-13-21)31(48)38-16-26(46)41-27(18(3)4)32(49)40-24(17-44)35(52)53/h9-13,18-20,22-24,27-29,44H,7-8,14-17,36H2,1-6H3,(H2,37,45)(H,38,48)(H,39,50)(H,40,49)(H,41,46)(H,42,47)(H,43,51)(H,52,53)/t19-,20-,22-,23-,24-,27-,28-,29-/m0/s1 |
InChI Key |
RAVIEOZVWGZGPK-ZXBNKOTBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |
sequence |
NIIFGVS |
synonyms |
CFTR (505-511) cystic fibrosis transmembrane conductance regulator (505-511) cystic fibrosis transmembrane conductance regulator peptide (505-511) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.